![molecular formula C7H9NO2S B12902585 5-{[(Prop-2-en-1-yl)sulfanyl]methyl}-1,2-oxazol-3(2H)-one CAS No. 89660-70-8](/img/structure/B12902585.png)
5-{[(Prop-2-en-1-yl)sulfanyl]methyl}-1,2-oxazol-3(2H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-((Allylthio)methyl)isoxazol-3(2H)-one is a compound that belongs to the isoxazole family, which is known for its diverse biological activities and applications in medicinal chemistry Isoxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom in the ring
準備方法
Synthetic Routes and Reaction Conditions
One common method is the 1,3-dipolar cycloaddition reaction, where a nitrile oxide reacts with an alkene to form the isoxazole ring . The allylthio group can then be introduced through a substitution reaction using allylthiol and appropriate catalysts under mild conditions .
Industrial Production Methods
Industrial production of 5-((Allylthio)methyl)isoxazol-3(2H)-one may involve optimized synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for the cycloaddition reaction and advanced purification techniques such as chromatography to isolate the desired product .
化学反応の分析
Types of Reactions
5-((Allylthio)methyl)isoxazol-3(2H)-one can undergo various chemical reactions, including:
Oxidation: The allylthio group can be oxidized to form sulfoxides or sulfones.
Reduction: The isoxazole ring can be reduced to form isoxazolines or isoxazolidines.
Substitution: The allylthio group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Isoxazolines and isoxazolidines.
Substitution: Various substituted isoxazole derivatives.
科学的研究の応用
5-((Allylthio)methyl)isoxazol-3(2H)-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of pharmaceuticals
作用機序
The mechanism of action of 5-((Allylthio)methyl)isoxazol-3(2H)-one involves its interaction with specific molecular targets. The isoxazole ring can interact with enzymes or receptors, potentially inhibiting their activity. The allylthio group may enhance the compound’s binding affinity and selectivity towards its targets. Pathways involved could include inhibition of enzyme activity or modulation of receptor signaling .
類似化合物との比較
Similar Compounds
3-Amino-5-methylisoxazole: Another isoxazole derivative with different functional groups.
5-Methylisoxazol-3-amine: Similar core structure but different substituents.
N-(5-methyl-isoxazol-3-yl/1,3,4-thiadiazol-2-yl)-4-(3-substitutedphenylureido) benzenesulfonamides: Isoxazole derivatives with sulfonamide groups
Uniqueness
5-((Allylthio)methyl)isoxazol-3(2H)-one is unique due to the presence of the allylthio group, which imparts distinct chemical properties and potential biological activities. This makes it a valuable compound for various applications in research and industry .
特性
CAS番号 |
89660-70-8 |
|---|---|
分子式 |
C7H9NO2S |
分子量 |
171.22 g/mol |
IUPAC名 |
5-(prop-2-enylsulfanylmethyl)-1,2-oxazol-3-one |
InChI |
InChI=1S/C7H9NO2S/c1-2-3-11-5-6-4-7(9)8-10-6/h2,4H,1,3,5H2,(H,8,9) |
InChIキー |
KQJPSDOUSQAZFF-UHFFFAOYSA-N |
正規SMILES |
C=CCSCC1=CC(=O)NO1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![O-{2-[(Oxan-2-yl)oxy]ethyl}hydroxylamine](/img/structure/B12902537.png)
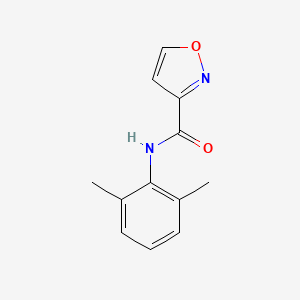
![1-[4-(4-Bromophenyl)-3-(morpholin-4-yl)-1H-pyrrol-2-yl]ethan-1-one](/img/structure/B12902541.png)
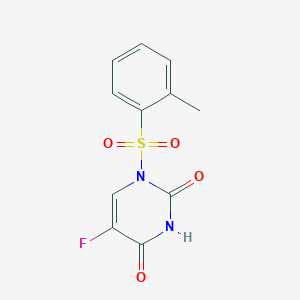
![1-[(Benzyloxy)carbonyl]-5-oxo-L-prolyl-3-methyl-L-histidine](/img/structure/B12902554.png)
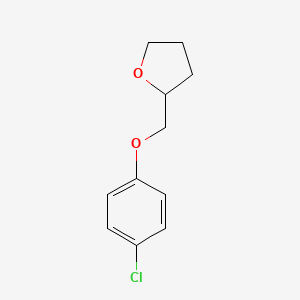

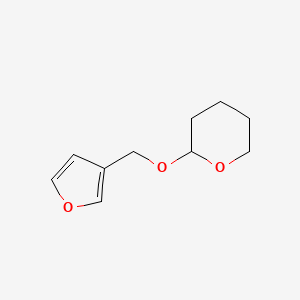

![1H-Indole-3-carboxaldehyde, 6-methoxy-1-[(4-methoxyphenyl)sulfonyl]-](/img/structure/B12902576.png)
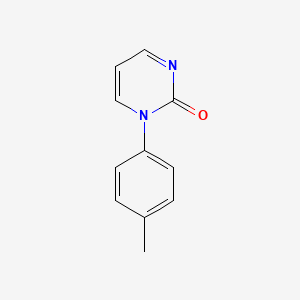
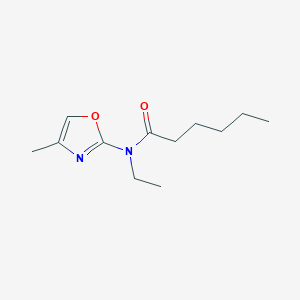
![9-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-[(2-nitrophenyl)sulfanylamino]-1H-purin-6-one](/img/structure/B12902583.png)
